L-Cysteine, N-acetyl-S-(3-bromophenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Cysteine, N-acetyl-S-(3-bromophenyl)- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and food industry. It is a derivative of L-cysteine, an amino acid that is essential for human health. The compound is synthesized through a series of chemical reactions, and its mechanism of action and physiological effects have been extensively studied.
Wissenschaftliche Forschungsanwendungen
L-Cysteine, N-acetyl-S-(3-bromophenyl)- has potential applications in various fields of science. In medicine, it has been shown to have anti-inflammatory and anti-cancer properties. In agriculture, it can be used as a plant growth regulator and as a fertilizer. In the food industry, it can be used as a food additive and a flavor enhancer.
Wirkmechanismus
The mechanism of action of L-Cysteine, N-acetyl-S-(3-bromophenyl)- is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in inflammation and cancer progression.
Biochemische Und Physiologische Effekte
Studies have shown that L-Cysteine, N-acetyl-S-(3-bromophenyl)- has anti-inflammatory and anti-cancer effects. It has been shown to inhibit the production of pro-inflammatory cytokines and the growth of cancer cells. It has also been shown to have antioxidant properties and to protect against oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using L-Cysteine, N-acetyl-S-(3-bromophenyl)- in lab experiments is that it is relatively easy to synthesize. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for research on L-Cysteine, N-acetyl-S-(3-bromophenyl)-. One area of research could focus on its potential use as an anti-inflammatory and anti-cancer drug. Another area of research could focus on its potential use as a plant growth regulator and fertilizer. Additionally, more research is needed to fully understand its mechanism of action and its potential applications in the food industry.
Conclusion:
In conclusion, L-Cysteine, N-acetyl-S-(3-bromophenyl)- is a chemical compound that has potential applications in various fields of science. Its synthesis method is relatively simple, and its anti-inflammatory and anti-cancer properties have been extensively studied. However, more research is needed to fully understand its mechanism of action and its potential applications in medicine, agriculture, and the food industry.
Synthesemethoden
L-Cysteine, N-acetyl-S-(3-bromophenyl)- is synthesized through a multi-step process that involves the reaction of L-cysteine with bromine and acetic anhydride. The first step involves the bromination of L-cysteine to form L-cysteine-S-bromide. The bromide is then acetylated with acetic anhydride to form L-Cysteine, N-acetyl-S-(3-bromophenyl)-.
Eigenschaften
CAS-Nummer |
113276-93-0 |
---|---|
Produktname |
L-Cysteine, N-acetyl-S-(3-bromophenyl)- |
Molekularformel |
C11H12BrNO3S |
Molekulargewicht |
318.19 g/mol |
IUPAC-Name |
(2R)-2-acetamido-3-(3-bromophenyl)sulfanylpropanoic acid |
InChI |
InChI=1S/C11H12BrNO3S/c1-7(14)13-10(11(15)16)6-17-9-4-2-3-8(12)5-9/h2-5,10H,6H2,1H3,(H,13,14)(H,15,16)/t10-/m0/s1 |
InChI-Schlüssel |
OBKMKYALNXDNBZ-JTQLQIEISA-N |
Isomerische SMILES |
CC(=O)N[C@@H](CSC1=CC(=CC=C1)Br)C(=O)O |
SMILES |
CC(=O)NC(CSC1=CC(=CC=C1)Br)C(=O)O |
Kanonische SMILES |
CC(=O)NC(CSC1=CC(=CC=C1)Br)C(=O)O |
Synonyme |
M-BPMA meta-bromophenylmercapturic acid S-(3-bromophenyl)mercapturic acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.